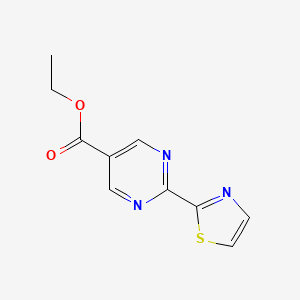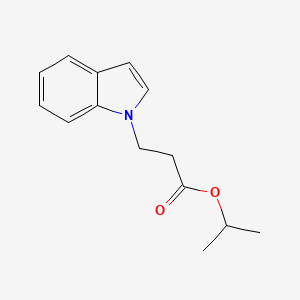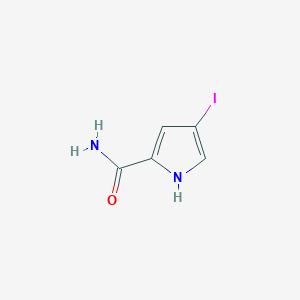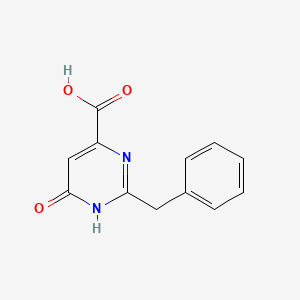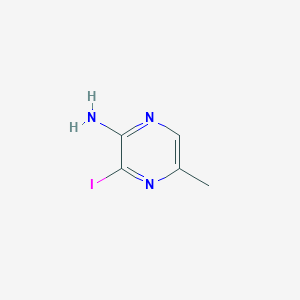![molecular formula C10H10N4O3 B11874870 2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate CAS No. 88062-66-2](/img/structure/B11874870.png)
2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate is a chemical compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and an acetamido group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of a pyrimidine ring, followed by the introduction of the pyrrole moiety through cyclization reactions. The acetamido group is then introduced via acetylation reactions. Industrial production methods often involve optimizing these steps to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific kinases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Wirkmechanismus
The mechanism of action of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate involves its interaction with specific molecular targets. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy. The molecular targets and pathways involved include the PI3K-Akt-mTOR pathway, which is often deregulated in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate can be compared with other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their kinase inhibitory activity.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds have enhanced potency and selectivity due to the presence of halogen atoms.
Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors: These are studied for their multi-targeted kinase inhibition and apoptosis induction properties. The uniqueness of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate lies in its specific structural features and the presence of the acetamido group, which may confer distinct biological activities and chemical reactivity
Eigenschaften
CAS-Nummer |
88062-66-2 |
|---|---|
Molekularformel |
C10H10N4O3 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
(2-acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl) acetate |
InChI |
InChI=1S/C10H10N4O3/c1-5(15)12-10-13-8-7(3-4-11-8)9(14-10)17-6(2)16/h3-4H,1-2H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
JDVLTFYMXLPNMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC2=C(C=CN2)C(=N1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)

